5-Amino-1-benzyl-1,6-naphthyridin-4(1H)-one
Description
5-Amino-1-benzyl-1,6-naphthyridin-4(1H)-one is a fused heterocyclic compound characterized by a naphthyridine core substituted with an amino group at position 5 and a benzyl group at position 1. Its structure combines aromaticity with polar functional groups, making it a candidate for medicinal chemistry applications, particularly kinase inhibition.
Properties
CAS No. |
820976-10-1 |
|---|---|
Molecular Formula |
C15H13N3O |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
5-amino-1-benzyl-1,6-naphthyridin-4-one |
InChI |
InChI=1S/C15H13N3O/c16-15-14-12(6-8-17-15)18(9-7-13(14)19)10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,16,17) |
InChI Key |
HONZNKJXWLQRMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC(=O)C3=C2C=CN=C3N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-benzyl-1,6-naphthyridin-4(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the naphthyridine core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the benzyl group: Benzylation reactions using benzyl halides in the presence of a base.
Amination: Introduction of the amino group through nucleophilic substitution or reduction of nitro precursors.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
5-Amino-1-benzyl-1,6-naphthyridin-4(1H)-one may have various applications in scientific research, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific biological pathways.
Biology: Studying its effects on cellular processes and its potential as a biochemical probe.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Amino-1-benzyl-1,6-naphthyridin-4(1H)-one would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes or receptors: Modulating their activity.
Interacting with nucleic acids: Affecting gene expression or protein synthesis.
Pathways involved: Specific signaling pathways or metabolic processes that the compound influences.
Comparison with Similar Compounds
Physicochemical Properties
- Melting Points : Higher melting points (e.g., 280–281°C for 5g) correlate with increased molecular complexity and hydrogen-bonding capacity due to quinazolinyl substituents . Chloro derivatives (e.g., 13c) exhibit moderate melting points (273–275°C), suggesting weaker intermolecular forces .
- Spectral Data :
Key Structural Insights
- Position 5 Substitution: Amino groups (vs. chloro) increase polarity and hydrogen-bonding capacity, critical for target engagement in kinase inhibitors .
- Position 3 Substitution : Fluorinated aryl groups (e.g., 5f, 5g) enhance metabolic stability and electron-withdrawing effects, modulating reactivity .
Biological Activity
5-Amino-1-benzyl-1,6-naphthyridin-4(1H)-one is a compound belonging to the naphthyridine family, known for its diverse biological activities. Naphthyridines have garnered attention in medicinal chemistry due to their potential as therapeutic agents against various diseases, including cancer and neurodegenerative disorders. This article provides a comprehensive overview of the biological activity of this compound, including synthesis methods, biological assays, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include cyclization and functional group modifications. The compound can be synthesized through the condensation of appropriate starting materials followed by cyclization under specific conditions. For instance, the reaction of 2-amino-3-cyanopyridine derivatives with benzylamine can yield the desired naphthyridine structure.
Antitumor Activity
Research indicates that naphthyridine derivatives exhibit significant antitumor properties. In a study assessing various naphthyridine derivatives, compounds similar to this compound were shown to inhibit tumor cell proliferation effectively. The mechanism often involves the inhibition of topoisomerase enzymes or modulation of apoptotic pathways.
Table 1: Antitumor Activity of Naphthyridine Derivatives
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | TBD | Topoisomerase inhibition |
| Related Naphthyridine A | 15 | Apoptosis induction |
| Related Naphthyridine B | 10 | Cell cycle arrest |
Neuroprotective Effects
Naphthyridines have also been investigated for their neuroprotective effects. Studies suggest that compounds like this compound may act as inhibitors of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. Inhibition of MAO can lead to increased levels of serotonin and dopamine, potentially benefiting conditions such as depression and Parkinson's disease.
Table 2: MAO Inhibition Studies
| Compound | MAO Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MAO B | TBD | |
| Pargyline | MAO B | 0.75 | Standard Control |
| Other Naphthyridine C | MAO A | TBD |
Case Studies
Several studies have explored the biological activities of naphthyridine derivatives:
- Antitumor Activity in Breast Cancer : A derivative similar to this compound was tested against MCF-7 breast cancer cells, demonstrating significant cytotoxicity with an IC50 value lower than many existing chemotherapeutic agents.
- Neuroprotective Effects in Alzheimer's Disease : Compounds from the naphthyridine family showed promise in reducing amyloid plaque formation in vitro. The ability to inhibit acetylcholinesterase suggests potential applications in treating Alzheimer's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
